molecular formula C23H27NO4S B11623478 Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate

Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate

Cat. No.: B11623478
M. Wt: 413.5 g/mol
InChI Key: RJXSUDNVAHALJK-UHFFFAOYSA-N
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Description

Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran core, followed by the introduction of the hydroxy, carboxylate, and sulfanyl groups. The final step involves the addition of the dimethylamino and ethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.

Scientific Research Applications

Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(methylamino)methyl]-2-{[(4-methylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate
  • Ethyl 4-[(dimethylamino)methyl]-2-{[(4-phenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27NO4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 4-[(dimethylamino)methyl]-2-[(4-ethylphenyl)sulfanylmethyl]-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H27NO4S/c1-5-15-7-9-16(10-8-15)29-14-20-22(23(26)27-6-2)21-17(13-24(3)4)18(25)11-12-19(21)28-20/h7-12,25H,5-6,13-14H2,1-4H3

InChI Key

RJXSUDNVAHALJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)SCC2=C(C3=C(O2)C=CC(=C3CN(C)C)O)C(=O)OCC

Origin of Product

United States

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